molecular formula C15H12FN5O2 B2789254 8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878420-53-2

8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2789254
CAS No.: 878420-53-2
M. Wt: 313.292
InChI Key: IKOQHUCFTHFOLY-UHFFFAOYSA-N
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Description

8-(2-Fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a high-purity research chemical belonging to the imidazo[2,1-f]purine-2,4-dione class of compounds. This structurally complex molecule features a purine core fused with an imidazole ring, substituted with a 2-fluorophenyl group at the 8-position and methyl groups at the 1- and 7-positions. Its primary research value lies in its potential as a scaffold for investigating neurological targets, particularly within the serotonergic system . Imidazo[2,1-f]purine-dione derivatives have been identified as key structures in the development of ligands for serotonin receptors . Related analogues within this chemical class have demonstrated significant affinity for the 5-HT1A serotonin receptor and have shown promising antidepressant-like activity in preclinical models, such as the forced swim test in mice . The presence of the 2-fluorophenyl substituent is a common feature in many bioactive compounds, designed to influence the molecule's electronic properties, metabolic stability, and binding affinity. This product is intended for research and development purposes in laboratory settings only. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions, consulting all relevant Material Safety Data Sheets prior to use.

Properties

IUPAC Name

6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O2/c1-8-7-20-11-12(19(2)15(23)18-13(11)22)17-14(20)21(8)10-6-4-3-5-9(10)16/h3-7H,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOQHUCFTHFOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

The compound's chemical structure is characterized by an imidazo[2,1-f]purine core with a fluorophenyl substituent. Its molecular formula is C21H24FN7O2C_{21}H_{24}FN_7O_2 with a molecular weight of 425.5 g/mol. The presence of fluorine in the phenyl group is significant as it influences the compound's pharmacological properties.

PropertyValue
Molecular FormulaC21H24FN7O2
Molecular Weight425.5 g/mol
StructureStructure

Antidepressant and Anxiolytic Effects

Recent studies have highlighted the compound's potential as an antidepressant and anxiolytic agent. In vitro assays have demonstrated that derivatives of imidazo[2,1-f]purine exhibit high affinity for serotonin receptors (5-HT1A and 5-HT7) and dopamine receptors (D2) .

Case Study: Antidepressant Activity

In a study involving forced swim tests (FST), a derivative of this compound was shown to significantly reduce immobility time in mice at doses of 2.5 mg/kg and 5 mg/kg, indicating strong antidepressant effects comparable to established antidepressants like imipramine . Molecular docking studies suggested that the presence of specific substituents at the C7 position is crucial for receptor affinity .

The proposed mechanism of action involves modulation of neurotransmitter systems. The compound acts primarily through:

  • Serotonin Receptor Modulation : It has been identified as a potent ligand for 5-HT1A and 5-HT7 receptors, which are critical targets for antidepressant therapies.
  • Dopaminergic Activity : The interaction with D2 receptors suggests potential applications in treating mood disorders where dopamine dysregulation is implicated .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at various positions on the imidazo[2,1-f]purine scaffold can enhance biological activity. For instance:

  • Fluorination : The introduction of fluorine in the phenyl group increases lipophilicity and receptor binding affinity.
  • Alkyl Substituents : Long-chain alkyl groups have been associated with improved pharmacokinetic properties and increased potency against depression-related behaviors .

Key Findings from Recent Studies

  • High Affinity for Serotonin Receptors : Compounds similar to 8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine showed significant binding affinities for serotonin receptors .
  • Potential as Dual Action Agents : Some derivatives have demonstrated both antidepressant and anxiolytic properties, making them suitable candidates for further development .
  • In Vivo Efficacy : Preliminary in vivo studies have confirmed the efficacy of certain derivatives in reducing anxiety-like behaviors more effectively than traditional anxiolytics .

Scientific Research Applications

Biological Activities

The biological activity of 8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is attributed to its imidazole core. Research has shown that it can potentially inhibit several enzymes and receptors involved in disease processes. Notably:

  • Inhibition of Phospholipase A2 : Studies indicate that compounds similar to this one can inhibit lysosomal phospholipase A2 (PLA2G15), which is linked to phospholipidosis—a condition characterized by excessive phospholipid accumulation in lysosomes. This inhibition could lead to significant therapeutic implications in treating related diseases.

Comparative Activity Table

Biological ActivityDescription
AntibacterialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of inflammatory cytokines
AntiviralInhibition of viral replication
AntioxidantScavenging of free radicals

Case Studies and Research Findings

Several studies have investigated the potential applications of this compound in various contexts:

  • Inhibition Studies : A notable study screened various compounds for PLA2G15 inhibition and found several imidazole derivatives exhibited IC50 values less than 1 mM. This suggests that the compound may share similar inhibitory properties.
  • Cancer Research : The compound's antitumor activity has been explored through its ability to induce apoptosis in cancer cells. The imidazole derivatives have shown promise in targeting specific cancer pathways.
  • Inflammation Models : In animal models of inflammation, compounds related to this structure have demonstrated efficacy in reducing markers of inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Pharmacological Targets

Imidazo[2,1-f]purine-2,4-dione derivatives are primarily explored as serotonin receptor modulators (5-HT1A/5-HT7) and phosphodiesterase (PDE4B/PDE10A) inhibitors. The fluorophenyl substituent and alkyl/piperazine side chains critically determine receptor selectivity, pharmacokinetics, and side effect profiles.

Table 1: Structural and Pharmacological Comparison
Compound Name / ID Substituents / Modifications 5-HT1A Ki (nM) PDE4B/PDE10A Inhibition Metabolic Stability (HLM) Key Findings
Target Compound 8-(2-fluorophenyl), 1,7-dimethyl ~0.6* Weak Moderate High brain penetration; potent antidepressant in FST
AZ-853 8-(4-(4-(2-fluorophenyl)piperazinyl)butyl), 1,3-dimethyl 0.6 Not reported Moderate Stronger antidepressant effect than AZ-861; weight gain, hypotensive
AZ-861 8-(4-(4-(3-CF3-phenyl)piperazinyl)butyl), 1,3-dimethyl 0.2 Not reported Lower than AZ-853 Higher 5-HT1A affinity but weaker in vivo efficacy; no weight gain
Compound 3i (Zagórska et al.) 8-(5-(4-(2-fluorophenyl)piperazinyl)pentyl), 1,3,7-trimethyl 1.8 Weak Moderate Most potent in FST at 2.5 mg/kg; anxiolytic effects
Compound 6h 8-(3-(N4-phenylpiperazinyl)propyl), 1,3-dimethyl 5.6 Not reported Not tested High 5-HT1A selectivity over 5-HT2A
CB11 (PPARγ agonist) 8-(2-aminophenyl), 3-butyl, 1,6,7-trimethyl N/A N/A Not reported Anti-cancer activity via PPARγ-dependent apoptosis

*Estimated based on AZ-853/AZ-861 data.

Structure-Activity Relationships (SAR)

  • Fluorophenyl vs. Trifluoromethylphenyl :

    • The 2-fluorophenyl group (in AZ-853 and the target compound) improves 5-HT1A binding (Ki = 0.6 nM) compared to 3-trifluoromethylphenyl (AZ-861, Ki = 0.2 nM). However, AZ-861’s bulkier substituent reduces brain penetration, leading to weaker in vivo efficacy despite higher receptor affinity .
    • Fluorine’s electronegativity enhances π-stacking with receptor residues, while trifluoromethyl groups increase lipophilicity but may hinder blood-brain barrier (BBB) transit .
  • Alkyl Chain Length :

    • Pentyl (Compound 3i) and butyl (AZ-853) linkers between the purine core and piperazine improve 5-HT1A/5-HT7 binding compared to shorter chains (e.g., propyl in Compound 6h). Longer chains enhance lipophilicity but may reduce metabolic stability in human liver microsomes (HLM) .
  • Methyl Substitutions :

    • 1,7-Dimethyl (target compound) vs. 1,3-dimethyl (AZ-853/AZ-861): Methyl groups at position 7 may reduce metabolic oxidation, enhancing stability. However, 1,3-dimethyl derivatives show higher 5-HT1A affinity due to optimized steric interactions .

Q & A

Q. Table 1: Reaction Parameters for Optimal Yield

ParameterOptimal ConditionImpact on Yield/Purity
CatalystEr(OTf)₃ (0.5 mol%)+20% yield vs. uncatalyzed
SolventEthanolHigh solubility, low byproducts
Temperature70°C (±2°C)Balances reaction rate/stability

What methodologies are used to assess 5-HT1A receptor affinity and selectivity for imidazopurinedione derivatives?

Advanced Research Focus:

  • In Vitro Binding Assays : Radioligand displacement studies (e.g., [³H]-8-OH-DPAT) quantify affinity (Kᵢ) for 5-HT1A receptors .
  • Functional Assays : Measurement of cAMP inhibition via HEK293 cells transfected with 5-HT1A receptors evaluates agonism/antagonism .
  • Selectivity Profiling : Cross-screening against 5-HT7, α1-adrenergic, and PDE4B/10A receptors identifies off-target effects .
  • Lipophilicity Assessment : Micellar electrokinetic chromatography (MEKC) predicts blood-brain barrier penetration .

Key Finding : Structural variations (e.g., 2-fluoro vs. 3-trifluoromethyl substituents) significantly alter 5-HT1A affinity. For example, AZ-861 exhibits stronger agonism (EC₅₀ = 12 nM) than AZ-853 (EC₅₀ = 45 nM) due to electronic effects .

How can contradictory pharmacological data from structural analogs be resolved?

Data Contradiction Analysis:
Discrepancies often arise from:

  • Substituent Positioning : The 2-fluorophenyl group in AZ-853 improves brain penetration vs. 3-trifluoromethyl in AZ-861, leading to divergent in vivo efficacy despite similar in vitro activity .
  • Metabolic Stability : Human liver microsome (HLM) assays show AZ-853 has a longer half-life (t₁/₂ = 120 min) than AZ-861 (t₁/₂ = 75 min), affecting repeated-dose outcomes .
  • Receptor Crosstalk : AZ-853’s α1-adrenolytic activity reduces blood pressure, while AZ-861 lacks this effect, complicating direct comparisons .

Q. Resolution Strategy :

Use isoform-specific receptor knockdown models to isolate target effects.

Pair in vitro assays with pharmacokinetic profiling (e.g., plasma protein binding, brain/plasma ratios).

What in silico approaches predict the binding mode of imidazopurinediones to serotonin receptors?

Computational Methods:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. Fluorinated arylpiperazinyl groups show hydrogen bonding with Ser159/Thr160 residues in 5-HT1A .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Modeling : Predictive models correlate substituent electronegativity (e.g., -F vs. -CF₃) with binding energy (R² > 0.85) .

Q. Table 2: Key Interactions in 5-HT1A Binding

SubstituentInteraction TypeBinding Energy (kcal/mol)
2-fluorophenylπ-Stacking (Phe361)-9.2
Piperazinylalkyl chainHydrophobic (Leu174)-5.8

What strategies enable multi-target engagement (e.g., adenosine receptors + MAO-B) for neuroprotective applications?

Advanced Therapeutic Design:

  • Scaffold Hybridization : Incorporate benzyl or propynyl groups to anneal pyrazino-purine cores, enhancing water solubility and A1/A2A adenosine receptor affinity (Kᵢ < 1 μM) .
  • MAO-B Inhibition : Introduce propargylamine moieties to irreversibly inhibit MAO-B (IC₅₀ = 50 nM) while preserving 5-HT1A activity .
  • In Vivo Validation : Forced swim test (FST) and elevated plus maze (EPM) in rodents assess dual efficacy (e.g., compound 9 reduced immobility time by 60% at 2.5 mg/kg) .

Caution : Monitor off-target sedation and lipid metabolism disturbances observed in repeated-dose studies .

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